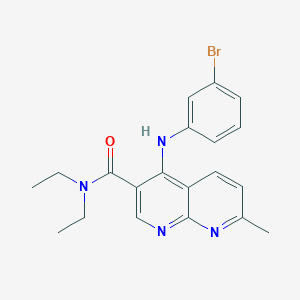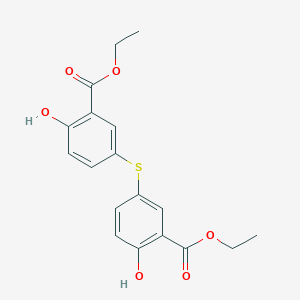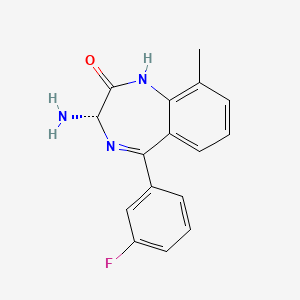
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(m-tolyl)urea, also known as MPPTU, is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, especially in the area of cancer research.
Aplicaciones Científicas De Investigación
Antiproliferative Applications
A study demonstrated the synthesis of a series of compounds, including urea derivatives, with antiproliferative activity against non-small cell lung cancer cell lines. The compounds exhibited selective dose-dependent responses, particularly highlighting the potential of urea derivatives in targeting P53 mutant cells in lung cancer (Bazin et al., 2016).
Gelation and Morphological Tuning
Research on urea derivatives has explored their ability to form hydrogels, which are dependent on the identity of the anion used. This characteristic represents a method for tuning the physical properties of gels, indicating potential applications in material science (Lloyd & Steed, 2011).
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has shown significant antibacterial activity. This research underlines the potential of urea derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Synthesis of Heterocyclic Compounds
Another study focused on the synthesis of heterocyclic compounds, including pyrazolo[3,4-d]pyrimidines, through reactions involving urea derivatives. These compounds are expected to exhibit considerable chemical and pharmacological activities, showcasing the versatility of urea derivatives in synthesizing complex molecules (Al-Afaleq & Abubshait, 2001).
Foldamer Design
Urea-linked aromatic oligomers have been designed to exhibit crescent-shaped and helical conformations, driven by intramolecular hydrogen bonding and steric interactions. This research highlights the potential of urea derivatives in the design of foldamers with specific conformational preferences, opening avenues for novel molecular architectures (Mousseau, Xing, Tang, & Cuccia, 2009).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-15-4-3-5-19(14-15)25-22(30)24-18-8-6-17(7-9-18)23-20-10-11-21(27-26-20)29-13-12-16(2)28-29/h3-14H,1-2H3,(H,23,26)(H2,24,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOCMXQYPYCBEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetonitrile](/img/structure/B2362150.png)


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2362155.png)

![(2E,NZ)-3-(2-chlorophenyl)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2362159.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide](/img/structure/B2362165.png)
![N-Cyclohexyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2362166.png)
![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2362169.png)
![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/no-structure.png)

![2-(4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2362172.png)